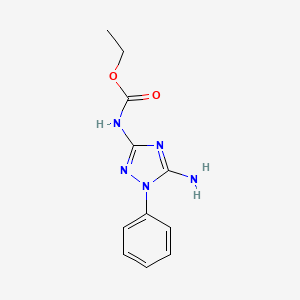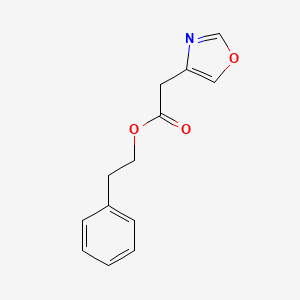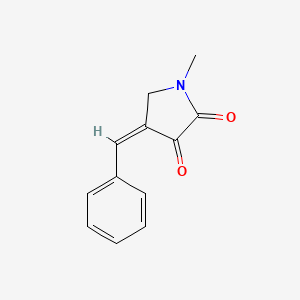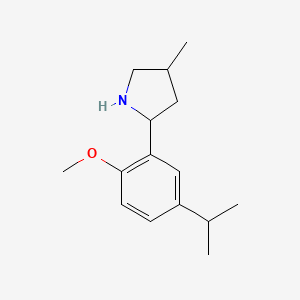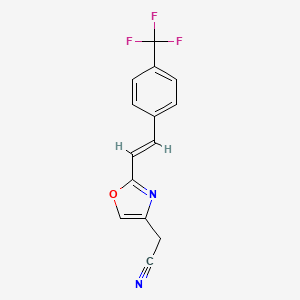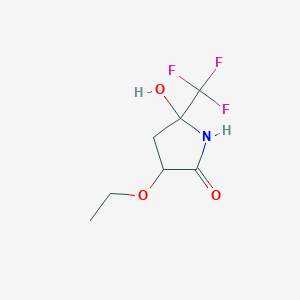
3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with ethoxy, hydroxy, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one typically involves the formation of the pyrrolidinone ring followed by the introduction of the ethoxy, hydroxy, and trifluoromethyl substituents. One common approach is to start with a suitable pyrrolidinone precursor and perform sequential functionalization reactions. For example, the ethoxy group can be introduced via an ethylation reaction, while the hydroxy group can be added through hydroxylation. The trifluoromethyl group can be introduced using trifluoromethylation reagents under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under oxidative conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.
Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or trifluoromethyl iodide (CF3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学的研究の応用
3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
作用機序
The mechanism of action of 3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability .
類似化合物との比較
Similar Compounds
3-Hydroxy-5-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group and hydroxy functionality but differs in its overall structure and reactivity.
Pyrrolidine-2,5-dione derivatives: These compounds have a similar pyrrolidinone core but may lack the specific substituents found in 3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one.
Uniqueness
This compound is unique due to its combination of ethoxy, hydroxy, and trifluoromethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H10F3NO3 |
|---|---|
分子量 |
213.15 g/mol |
IUPAC名 |
3-ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H10F3NO3/c1-2-14-4-3-6(13,7(8,9)10)11-5(4)12/h4,13H,2-3H2,1H3,(H,11,12) |
InChIキー |
ZUHVLAMNMFMKLF-UHFFFAOYSA-N |
正規SMILES |
CCOC1CC(NC1=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



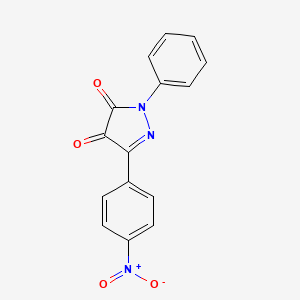

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
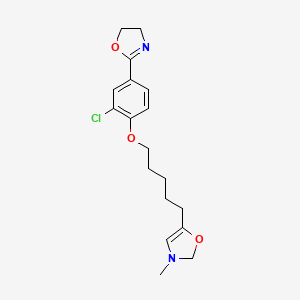
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
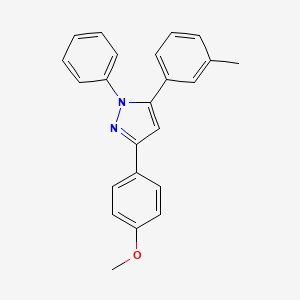
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)

